(2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-fluoro-5-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-10(12)9(6-8)7-13/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUAODLRWBSBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a novel organic molecule featuring a pyrazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general route includes:
- Preparation of 1-Methyl-1H-pyrazole : This is synthesized from hydrazine and an appropriate carbonyl compound.
- Formation of the Fluorinated Phenyl Ring : The introduction of the fluorine atom is achieved through electrophilic aromatic substitution.
- Final Coupling Reaction : The pyrazole and phenyl components are coupled using amine coupling techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.08 |
| Liver Cancer | HepG2 | 0.12 |
| Colorectal Cancer | HCT116 | 0.15 |
| Prostate Cancer | LNCaP | 0.10 |
These findings suggest that the compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Anti-inflammatory Activity
The pyrazole derivatives have also been investigated for their anti-inflammatory properties. Notably, compounds similar to this compound have shown efficacy in reducing TNF-alpha levels in inflammatory models, indicating their potential as therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest .
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in inflammation and cancer progression, such as the MAPK pathway .
Study 1: Antitumor Activity
In a study evaluating the antitumor activity of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant effects observed at low micromolar concentrations .
Study 2: In Vivo Efficacy
An in vivo model using mice implanted with human cancer cells showed that treatment with the compound resulted in reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
- Heterocycle Replacement : Triazole-containing analogs () exhibit distinct hydrogen-bonding patterns due to the triazole’s nitrogen arrangement, which may affect target binding affinity in kinase inhibitors .
- Positional Isomerism : (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine () demonstrates how para-substitution vs. meta-substitution on the phenyl ring can alter molecular symmetry and intermolecular interactions in crystal packing or receptor binding .
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring, particularly the 1-methyl-1H-pyrazol-5-yl substituent, is a critical structural element. Preparation methods typically start from hydrazine derivatives and fluorinated alkenes or alkynes:
Hydrazine Reaction with Fluorinated Precursors : One approach involves the reaction of perfluorinated alkenes such as perfluoro-2-methyl-2-pentene with monoalkylhydrazines under controlled temperature conditions to yield fluorinated pyrazoles. For example, treatment of hexafluoropropene dimers with N,N-dimethylhydrazine in diethyl ether at low temperatures (-50°C) followed by heating at 120°C produces fluorinated pyrazole intermediates.
Selection of Substituents : The alkyl substituent on the hydrazine is often methyl for the desired 1-methyl-pyrazole, while fluorinated groups (e.g., CF3, C2F5) are introduced to achieve the fluorinated pyrazole core. This enables the synthesis of 5-fluoro-1H-pyrazoles that serve as building blocks for further elaboration.
Introduction of the Fluoro-Substituted Phenyl Ring and Methanamine Group
The aromatic ring bearing the fluorine atom and the methanamine substituent is typically constructed by:
Halogenated Aromatic Precursors : Starting from 2-fluoro-5-halobenzaldehydes or similar intermediates allows for subsequent functionalization. The halogen substituent (e.g., chlorine) facilitates cross-coupling reactions to attach the pyrazolyl group.
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) is employed to link the pyrazolyl moiety to the fluorinated aromatic ring. For instance, Stille cross-coupling of 5-chloro-2,3-difluoropyridine with pyrazole stannanes has been reported as an effective method to form C-C bonds in related systems.
Aminomethylation : The methanamine group is introduced via reductive amination or nucleophilic substitution on a benzyl halide intermediate. This step involves converting a benzyl halide or aldehyde into the corresponding benzylamine derivative using ammonia or amine sources under reductive conditions.
Representative Detailed Synthetic Route (Based on Related Fluoropyrazole Systems)
A typical synthetic scheme involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of fluoropyrazole | Perfluoroalkene + N-methylhydrazine, low temp to heat | Fluorinated 1-methyl-pyrazole intermediate |
| 2 | Halogenation or functionalization of aromatic ring | Starting from 2-fluoro-5-halobenzaldehyde or similar | Fluoro-substituted aromatic intermediate |
| 3 | Cross-coupling | Pd-catalyst, pyrazole stannane or boronate, base | Coupling of pyrazole to aromatic ring |
| 4 | Aminomethylation | Reductive amination with ammonia or amine + reducing agent | Introduction of methanamine group on benzyl position |
| 5 | Purification | Extraction, washing, drying, chromatography | Isolation of pure (2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine |
Research Findings on Preparation and Optimization
Temperature Control : The initial formation of fluoropyrazoles requires strict temperature control (e.g., stirring at 5°C then warming to 20°C) to optimize yield and selectivity.
Choice of Solvent : Diethyl ether and other aprotic solvents are preferred in the early steps to maintain anhydrous conditions and facilitate hydrazine addition.
Yield and Purity : The multi-step synthesis typically achieves moderate to good yields (40-70%) with purification by washing and drying organic layers, followed by chromatographic techniques to isolate the final amine.
Chiral Resolution : For related fluoropyrazole compounds with chiral centers, chiral chromatography or asymmetric synthesis can be applied to obtain enantiomerically pure products, though this is less relevant for the title compound without chiral centers.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Perfluoroalkenes, N-methylhydrazine, 2-fluoro-5-halobenzaldehyde |
| Key Reactions | Hydrazine addition, Pd-catalyzed cross-coupling, reductive amination |
| Solvents | Diethyl ether, aqueous washes, organic solvents for chromatography |
| Temperature Conditions | -50°C to 120°C for pyrazole formation; ambient to 20°C for coupling |
| Purification Methods | Water washing, drying over MgSO4, chromatography |
| Typical Yields | 40-70% over multi-step synthesis |
| Challenges | Maintaining selectivity during fluorination and coupling; controlling reaction temperature |
Q & A
Q. How does the fluorine substituent influence electronic properties and reactivity?
- Methodological Answer : Fluorine’s electronegativity increases the phenyl ring’s electron deficiency, directing electrophilic substitution to the meta position. Use Hammett σₚ constants (σₚ = 0.06 for F) to predict substituent effects on reaction rates. ¹⁹F NMR chemical shifts (δ ~ -110 ppm) indicate electronic environments, while J-coupling (³J₆-F) reveals conformational preferences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
